molecular formula C24H12Cl3FN2O2 B11102128 N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11102128
M. Wt: 485.7 g/mol
InChI Key: WZZVAYVLYRLSGT-UHFFFAOYSA-N
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Description

N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 3-chloro-4-fluorophenyl and 2,3-dichlorophenyl groups. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is investigated for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
  • **N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Uniqueness

The uniqueness of N-{(E)-1-[5-(3-CHLORO-4-FLUOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H12Cl3FN2O2

Molecular Weight

485.7 g/mol

IUPAC Name

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H12Cl3FN2O2/c25-17-3-1-2-16(23(17)27)24-30-20-11-14(5-8-22(20)32-24)29-12-15-6-9-21(31-15)13-4-7-19(28)18(26)10-13/h1-12H

InChI Key

WZZVAYVLYRLSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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